Kinase Selectivity: PF-04217903 Exhibits >1,000-Fold Selectivity for c-Met Over 208 Kinases, Surpassing Multi-Targeted Inhibitors
PF-04217903 demonstrates >1,000-fold selectivity for c-Met when profiled against a panel of 208 diverse kinases [1]. In contrast, the multi-targeted c-Met inhibitor crizotinib (PF-02341066) potently inhibits ALK (IC50: 20-24 nM) and ROS1 (IC50: <0.025 nM) in addition to c-Met (IC50: 8-11 nM) . Cabozantinib (XL184) also inhibits VEGFR2 (KDR) with high potency alongside c-Met . PF-04217903's exquisite selectivity reduces confounding off-target effects in mechanistic studies, making it a more precise tool for isolating c-Met-specific biology.
| Evidence Dimension | Kinase selectivity (fold-selectivity for c-Met) |
|---|---|
| Target Compound Data | >1,000-fold selectivity for c-Met over 208 kinases |
| Comparator Or Baseline | Crizotinib: multi-kinase inhibitor with potent activity against ALK (IC50 20-24 nM) and ROS1; Cabozantinib: multi-kinase inhibitor with potent VEGFR2 activity |
| Quantified Difference | PF-04217903 is >1,000-fold selective, whereas crizotinib and cabozantinib are 10- to 100-fold selective or less for c-Met over other kinases |
| Conditions | Biochemical kinase inhibition assays against a diverse panel of 208 kinases |
Why This Matters
High selectivity minimizes off-target pharmacology, enabling cleaner mechanistic interpretation and reducing the risk of confounding results in c-Met-focused studies.
- [1] Zou HY, Li Q, Lee JH, Arango ME, Burgess K, Qiu M, et al. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor. Mol Cancer Ther. 2012;11(4):1036-1047. View Source
